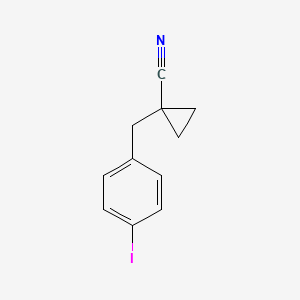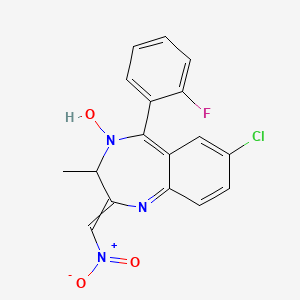![molecular formula C19H21N3O4S B13980582 N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide](/img/structure/B13980582.png)
N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide: is an organic compound that features a pyrazole ring substituted with sulfonamide and methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide typically involves the reaction of 1H-pyrazole-3-sulfonyl chloride with N,N-bis(4-methoxyphenyl)methylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The methoxy groups can undergo oxidation to form corresponding phenolic derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide is used as a building block in the synthesis of more complex organic molecules. It can be used in the development of new materials with specific properties.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for use in the development of new polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- N,N-bis[(4-methoxyphenyl)methyl]-N’-methylamino-carbamimidoylformic acid
- N,N-bis[(4-methoxyphenyl)methyl]ethenesulfonamide
Comparison:
- N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide has a unique pyrazole ring, which distinguishes it from other similar compounds that may have different heterocyclic cores.
- The presence of the sulfonamide group in this compound provides specific chemical reactivity and biological activity that may not be present in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C19H21N3O4S |
|---|---|
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-5-sulfonamide |
InChI |
InChI=1S/C19H21N3O4S/c1-25-17-7-3-15(4-8-17)13-22(27(23,24)19-11-12-20-21-19)14-16-5-9-18(26-2)10-6-16/h3-12H,13-14H2,1-2H3,(H,20,21) |
Clé InChI |
ATLCEPRFYNPPNW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=NN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine-7(8h)-acetic acidhydrazide](/img/structure/B13980536.png)
![2-Isopropyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980541.png)
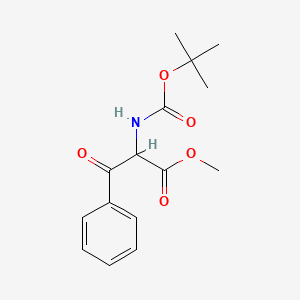
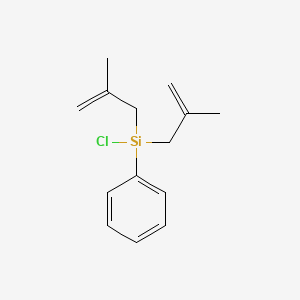
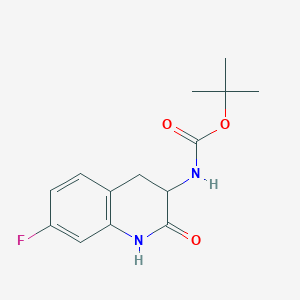
![2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetonitrile](/img/structure/B13980562.png)
![(2S,6R)-2-{[(1R,2R)-2-Ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexan-1-one](/img/structure/B13980563.png)
